

# Comparative Analysis of Clascoterone and Other Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of **clascoterone** with other androgen receptor inhibitors, focusing on their performance in treating androgen-mediated conditions such as acne vulgaris and androgenetic alopecia. The information is supported by experimental data from clinical trials and preclinical studies to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

# Mechanism of Action: Targeting the Androgen Receptor

**Clascoterone** is a first-in-class topical androgen receptor inhibitor.[1] Its mechanism of action involves competing with androgens, specifically dihydrotestosterone (DHT), for binding to androgen receptors in the skin.[2][3] This targeted action blocks the downstream signaling pathways that lead to increased sebum production and inflammation, key factors in the pathogenesis of acne.[3] Unlike systemic antiandrogens, **clascoterone** is rapidly metabolized in the skin, which limits its systemic absorption and potential for related side effects.[4]





Click to download full resolution via product page

Caption: Clascoterone's competitive inhibition of the androgen receptor.

# **Head-to-Head Clinical Efficacy and Safety**

Direct head-to-head clinical trials comparing **clascoterone** with other androgen receptor inhibitors are limited. However, data from pivotal Phase 3 trials and meta-analyses provide a basis for comparison.

### **Clascoterone for Acne Vulgaris**

Two identical Phase 3, multicenter, randomized, double-blind, vehicle-controlled studies (NCT02608450 and NCT02608476) established the efficacy and safety of **clascoterone** 1% cream in patients with moderate to severe facial acne.[5][6]



Table 1: Efficacy of Clascoterone 1% Cream vs. Vehicle in Acne Vulgaris (12 Weeks)

| Efficacy Endpoint                                           | Trial CB-03-01/25 | Trial CB-03-01/26 |
|-------------------------------------------------------------|-------------------|-------------------|
| Treatment Success (IGA score 0 or 1 and ≥2-point reduction) |                   |                   |
| Clascoterone 1%                                             | 18.4%             | 20.3%             |
| Vehicle                                                     | 9.0%              | 6.5%              |
| P-value                                                     | < .001            | < .001            |
| Absolute Reduction in Non-<br>inflammatory Lesions          |                   |                   |
| Clascoterone 1%                                             | -19.4             | -19.4             |
| Vehicle                                                     | -13.0             | -10.8             |
| P-value                                                     | < .001            | < .001            |
| Absolute Reduction in Inflammatory Lesions                  |                   |                   |
| Clascoterone 1%                                             | -19.3             | -20.0             |
| Vehicle                                                     | -15.5             | -12.6             |
| P-value                                                     | < .001            | < .001            |

Data sourced from Hebert A, et al. JAMA Dermatol. 2020.[6]

# **Comparative Efficacy in Acne Vulgaris**

A systematic review and network meta-analysis compared topical **clascoterone** (TC) with oral spironolactone for the treatment of acne vulgaris.[7][8] While direct comparisons are challenging due to different administration routes, the analysis provides insights into their relative efficacy.

Table 2: Network Meta-Analysis of Topical **Clascoterone** vs. Oral Spironolactone for Acne Vulgaris



| Treatment                               | Outcome vs.<br>Placebo                 | Standardized Mean<br>Difference (SMD)<br>[95% CI] | Odds Ratio (OR)<br>[95% CI] |
|-----------------------------------------|----------------------------------------|---------------------------------------------------|-----------------------------|
| Topical Clascoterone<br>1% BID          | Inflammatory Lesion<br>Count Reduction | -0.27 [-0.36 to -0.17]                            | -                           |
| Non-inflammatory Lesion Count Reduction | -0.31 [-0.41 to -0.22]                 | -                                                 |                             |
| 12-week Treatment<br>Success            | -                                      | 2.44 [1.12 to 5.30]                               | -                           |
| Oral Spironolactone<br>200 mg           | Total Lesion Count<br>Reduction        | -4.46 [-5.60 to -3.32]                            | -                           |

Data sourced from Basendwh MA, et al. PLoS One. 2024.[7]

Another meta-analysis compared **clascoterone** with the topical retinoids trifarotene and tazarotene, which are not androgen receptor inhibitors but are relevant comparators in acne treatment. The analysis of six Phase 3 randomized controlled trials found no significant differences in efficacy among the three treatments after 12 weeks for reducing inflammatory and non-inflammatory lesion counts, as well as for treatment success rates.[9][10]

# **Clascoterone for Androgenetic Alopecia**

Clascoterone is also under investigation for the treatment of androgenetic alopecia (AGA). A Phase 2 dose-ranging study in males with mild to moderate AGA showed promising results.[11] While a direct head-to-head trial with finasteride has not been published, an interim analysis of the Phase 2 trial suggested that the efficacy of clascoterone 7.5% solution applied twice daily was comparable to historical data for oral finasteride 1mg in terms of the increase in target area hair count (TAHC) at six months.[11][12]

# Experimental Protocols Pivotal Phase 3 Trials for Clascoterone in Acne Vulgaris (NCT02608450 & NCT02608476)



- Study Design: Two identical, multicenter, randomized, vehicle-controlled, double-blind, phase
   3 studies.[5]
- Participants: Males and nonpregnant females aged 9 years and older with moderate or severe facial acne, defined by an Investigator's Global Assessment (IGA) score of 3 or 4.
   Participants were required to have 30 to 75 inflammatory lesions and 30 to 100 noninflammatory lesions on the face.[5]
- Intervention: Patients were randomized to apply approximately 1 gram of clascoterone
   cream 1% or vehicle cream to the entire face twice daily for 12 weeks.[5]
- Primary Efficacy Endpoints:
  - Treatment Success: Defined as an IGA score of 0 (clear) or 1 (almost clear) and a 2-grade
     or greater improvement from baseline at week 12.[5]
  - Absolute change from baseline in non-inflammatory and inflammatory lesion counts at week 12.[5]
- Safety Assessments: Included the frequency and severity of adverse events and local skin reactions.[5]



Click to download full resolution via product page

Caption: Workflow of the Phase 3 pivotal trials for **clascoterone** in acne.



# Network Meta-Analysis of Topical Clascoterone vs. Oral Spironolactone

- Study Design: A systematic review and network meta-analysis of randomized controlled trials (RCTs).[7]
- Data Sources: PubMed/MEDLINE, SCOPUS, and the Cochrane Library were searched for relevant papers up to June 2022.[13]
- Inclusion Criteria: RCTs involving patients with acne vulgaris treated with topical clascoterone (at various doses) and/or oral spironolactone (at various doses), with placebo or another active comparator as the control.[7]
- Data Extraction and Analysis: Data on changes in inflammatory, non-inflammatory, and total lesion counts, as well as treatment success rates, were extracted. A network meta-analysis was conducted using "netmeta" and "meta" packages in RStudio to compare the different treatments indirectly.[7]

### Conclusion

Clascoterone represents a significant advancement in the topical treatment of androgen-mediated skin conditions, offering a targeted approach with minimal systemic exposure.[4] Clinical data demonstrates its efficacy and safety for acne vulgaris. While direct head-to-head trials with other androgen receptor inhibitors are needed for definitive comparisons, meta-analyses suggest its efficacy is comparable to other established topical acne therapies and provides a valuable alternative to systemic treatments like oral spironolactone, particularly for male patients.[7][9][14] The ongoing investigation of clascoterone for androgenetic alopecia also shows promise, potentially offering a new treatment modality for both men and women.[11]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. medestheticsmag.com [medestheticsmag.com]
- 2. What's better: Clascoterone vs Spironolactone? meds.is [meds.is]
- 3. drmichellejeffries.com [drmichellejeffries.com]
- 4. Sun Pharma Presents Phase 3 Data for WINLEVI® (clascoterone) cream 1% for the Topical Treatment of Acne Vulgaris at the AAD Annual Meeting [prnewswire.com]
- 5. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of Topical Clascoterone versus systematic spironolactone for treatment of acne vulgaris: A systematic review and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Efficacy of Clascoterone, Trifarotene, and Tazarotene for the Treatment of Acne: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e3.marco.ch [e3.marco.ch]
- 12. belgraviacentre.com [belgraviacentre.com]
- 13. Holdings: The efficacy of Topical Clascoterone versus systematic spironolactone for treatment of acne vulgaris: A systematic review and network meta-analysis. :: Kabale University Library Catalog [library.kab.ac.ug]
- 14. drugs.com [drugs.com]
- 15. cityskinclinic.com [cityskinclinic.com]
- To cite this document: BenchChem. [Comparative Analysis of Clascoterone and Other Androgen Receptor Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669155#head-to-head-studies-of-clascoterone-and-other-androgen-receptor-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com